(3-Pyrid-4-ylphenyl)methanol
Overview
Description
(3-Pyrid-4-ylphenyl)methanol is a compound that is structurally related to diphenyl(4-pyridyl)methanol, which is known to form chains in the solid state through O-H...N hydrogen bonds. However, in the case of diphenyl(4-pyridyl)methanol, the oxygen atoms, which are potential hydrogen-bond acceptors, are not utilized as such in the intermolecular hydrogen bonding .
Synthesis Analysis
The synthesis of related pyridyl-containing compounds can be achieved through various methods. For instance, an efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, which shares a similar pyridyl component, has been developed using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base . Although this method is specific to pyrrole derivatives, it demonstrates the potential for synthesizing pyridyl-containing compounds in an economical and high-yield manner.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Pyrid-4-ylphenyl)methanol can be quite intricate. For example, the adduct of 1,1,1-tris(4-hydroxyphenyl)ethane with 1,2-bis(4-pyridyl)ethane forms a continuously interwoven three-dimensional structure through hydrogen bonds . This suggests that (3-Pyrid-4-ylphenyl)methanol could also exhibit complex intermolecular interactions, potentially leading to unique structural motifs.
Chemical Reactions Analysis
While specific chemical reactions of (3-Pyrid-4-ylphenyl)methanol are not detailed in the provided papers, the related structures show a propensity for forming hydrogen bonds. For instance, the tetrabutyl-tetramethyl-bis(3-nitrophenyl)porphyrinogen methanol disolvate includes methanol molecules in its tetrapyrrole cavity through hydrogen bonding . This indicates that (3-Pyrid-4-ylphenyl)methanol may also engage in similar hydrogen bonding interactions, which could influence its reactivity and the formation of supramolecular assemblies.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Pyrid-4-ylphenyl)methanol can be inferred from related compounds. The ability to form hydrogen bonds suggests that it may have a high boiling point and could be soluble in polar solvents. The presence of the pyridyl group may also confer basic properties, allowing it to participate in acid-base reactions. The solid-state structure of diphenyl(4-pyridyl)methanol, which is likely similar to that of (3-Pyrid-4-ylphenyl)methanol, indicates that it may have a tendency to form extended networks in the solid phase .
Scientific Research Applications
Catalysis and Organic Synthesis
(3-Pyrid-4-ylphenyl)methanol and its derivatives have been explored in the context of catalysis and organic synthesis. For example, derivatives of this compound have been used as ligands in organometallic complexes to catalyze various chemical reactions. Studies have demonstrated the synthesis of fac-Re(CO)3Cl complexes involving pyridyl-1,2,3-triazole ligands derived from (3-Pyrid-4-ylphenyl)methanol, showcasing their utility in catalytic processes and their potential in spectroscopic applications due to their electronic properties (Anderson et al., 2013).
Biocatalysis
In the realm of biocatalysis, (3-Pyrid-4-ylphenyl)methanol derivatives have been employed as substrates for enzymatic reactions. Research has highlighted the whole-cell biocatalytic synthesis of enantiomerically pure alcohols, such as S-(4-chlorophenyl)-(pyridin-2-yl) methanol, from related ketones using microbial cells, illustrating the compound's role in the production of chiral intermediates for pharmaceutical applications (Chen et al., 2021).
Sensing and Detection
Compounds related to (3-Pyrid-4-ylphenyl)methanol have been utilized in the development of chemical sensors. For instance, a derivative was synthesized for the highly selective visual detection of Fe3+ ions at ppm levels, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Faizi et al., 2016).
Materials Science
In materials science, (3-Pyrid-4-ylphenyl)methanol derivatives have been incorporated into complex molecular frameworks for the study of isomerization processes and the construction of supramolecular architectures. This research provides insights into the structural dynamics of molecular systems and their potential applications in materials engineering (Wu et al., 2014).
Antimicrobial Agents
Additionally, derivatives of (3-Pyrid-4-ylphenyl)methanol have been synthesized and evaluated for their antimicrobial properties. This exploration contributes to the search for new antimicrobial agents and underscores the compound's relevance in medicinal chemistry (Joshi et al., 2010).
Safety And Hazards
This chemical is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area2. In case of contact with skin or eyes, it is recommended to wash with plenty of water2.
Future Directions
While I couldn’t find specific future directions for “(3-Pyrid-4-ylphenyl)methanol”, the methanol industry as a whole is expected to grow and decarbonize7. Methanol’s versatility in use secures its future, and there is a need to reinvest in conventional methanol to support demand growth long term7.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.
properties
IUPAC Name |
(3-pyridin-4-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHPGKUTIFODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383784 | |
Record name | [3-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yl)phenyl)methanol | |
CAS RN |
85553-55-5 | |
Record name | 3-(4-Pyridinyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85553-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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